molecular formula C11H9NO B6602350 2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one CAS No. 2731-96-6

2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one

Cat. No.: B6602350
CAS No.: 2731-96-6
M. Wt: 171.19 g/mol
InChI Key: OHFYTXXSEKNWQH-UHFFFAOYSA-N
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Description

2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one is a complex organic compound characterized by its unique tricyclic structure. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactions and the use of automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2-dihydrobenzo[cd]indole: This compound shares a similar tricyclic structure but differs in its functional groups and reactivity.

    2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride: Another related compound with a similar core structure but different substituents.

Uniqueness

2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3,5-dihydro-1H-benzo[cd]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-9-4-7-2-1-3-10-11(7)8(5-9)6-12-10/h1-3,6,12H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFYTXXSEKNWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC2=CNC3=CC=CC1=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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